
2-(3-bromophenyl)-5-(2-nitrovinyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-5-(2-nitrovinyl)furan, commonly known as BNVF, is a synthetic compound that belongs to the class of nitrovinylfurans. It has gained significant attention in recent years due to its potential applications in scientific research. BNVF is a versatile compound that has shown promise in various fields, including medicinal chemistry, material science, and biochemistry.
Aplicaciones Científicas De Investigación
BNVF has shown promise as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases such as cancer, diabetes, and neurodegenerative disorders. BNVF can selectively detect ROS in cells and tissues, making it a useful tool for studying the role of ROS in disease pathogenesis.
BNVF has also been used as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the activation of a photosensitizer by light. The activated photosensitizer generates reactive oxygen species that can selectively kill cancer cells. BNVF has shown promise as a photosensitizer due to its high singlet oxygen quantum yield and low cytotoxicity.
Mecanismo De Acción
The mechanism of action of BNVF as a ROS probe involves the oxidation of the furan ring by ROS. This oxidation results in the formation of a highly fluorescent product that can be detected through fluorescence microscopy or spectroscopy. As a photosensitizer, BNVF generates singlet oxygen upon activation by light. Singlet oxygen is a highly reactive species that can react with cellular components, leading to cell death.
Biochemical and Physiological Effects
BNVF has been shown to have low cytotoxicity in various cell lines, making it a safe compound for use in scientific research. However, prolonged exposure to high concentrations of BNVF can lead to cellular damage and oxidative stress. BNVF has also been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using BNVF in scientific research is its high selectivity and sensitivity for ROS detection. BNVF can detect ROS in living cells and tissues, making it a useful tool for studying the role of ROS in disease pathogenesis. As a photosensitizer, BNVF has shown promise in cancer treatment due to its high singlet oxygen quantum yield and low cytotoxicity.
The main limitation of using BNVF in lab experiments is its limited stability in aqueous solutions. BNVF is sensitive to light and oxygen, which can lead to degradation and loss of fluorescence. Therefore, BNVF should be stored in a dark and dry environment to maintain its stability.
Direcciones Futuras
There are several future directions for the use of BNVF in scientific research. One potential application is in the development of new ROS-targeted therapies for various diseases. BNVF can be used as a tool to identify new targets for ROS-based therapies and to evaluate the efficacy of existing therapies.
Another future direction is the development of new photosensitizers for PDT. BNVF can be modified to improve its photophysical properties and increase its selectivity for cancer cells. This modification can lead to the development of more effective and targeted PDT agents.
In conclusion, BNVF is a versatile compound with potential applications in various fields of scientific research. Its high selectivity and sensitivity for ROS detection and low cytotoxicity make it a useful tool for studying the role of ROS in disease pathogenesis. As a photosensitizer, BNVF has shown promise in cancer treatment due to its high singlet oxygen quantum yield and low cytotoxicity. However, its limited stability in aqueous solutions is a major limitation that needs to be addressed in future research.
Métodos De Síntesis
The synthesis of BNVF involves the reaction of 3-bromobenzaldehyde with 2-nitroethanol in the presence of a base catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis is typically around 60%, and the purity of the final product can be confirmed through NMR spectroscopy.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-10-3-1-2-9(8-10)12-5-4-11(17-12)6-7-14(15)16/h1-8H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCRRWUSQOTJGE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
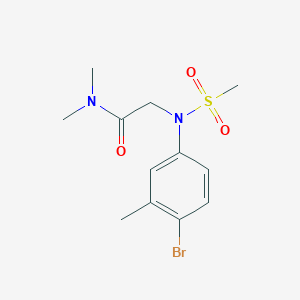
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
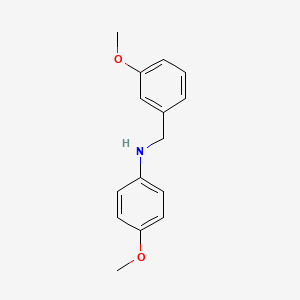

![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)
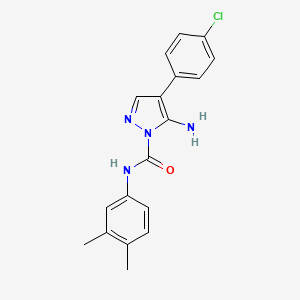
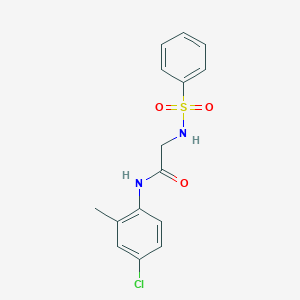
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
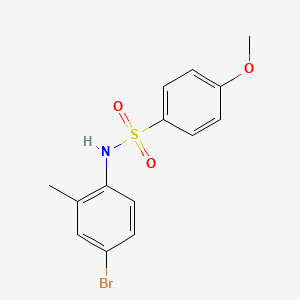
![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)
![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)